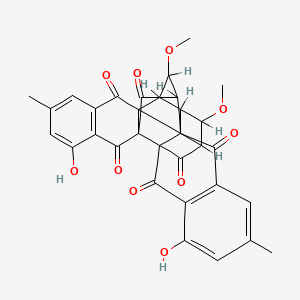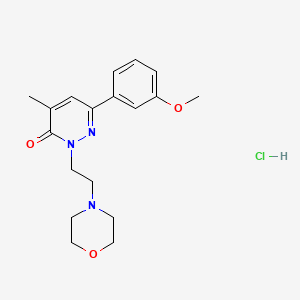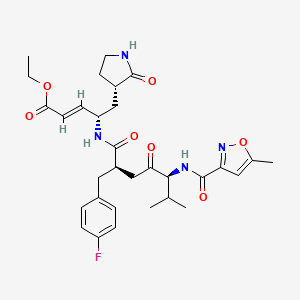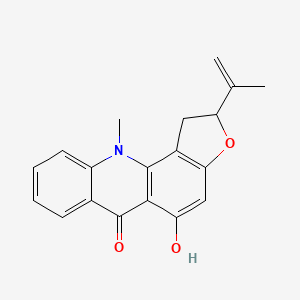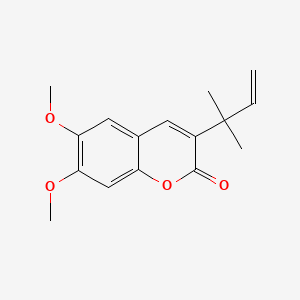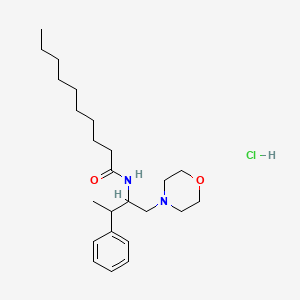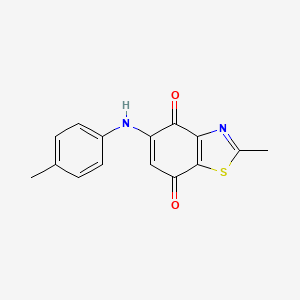
瑞维丁
描述
Ryuvidine is an inhibitor of KMT5A / SETD8 / Pr-SET7 that blocks H4K20 monomethylation . It is also known by alternative names such as 2-Methyl-5-[(4-methylphenyl)amino]-4,7-benzothiazoledione, Cdk4 Inhibitor III, and Cyclic-dependent Kinase 4 Inhibitor III . It has been found to be cytotoxic towards a number of human cancer cell lines .
Molecular Structure Analysis
Ryuvidine has a molecular formula of C15H12N2O2S and a molecular weight of 284.3 g/mol . Its IUPAC name is 2-methyl-5-(4-methylanilino)-1,3-benzothiazole-4,7-dione .
Chemical Reactions Analysis
Ryuvidine has been found to inhibit not only KDM5A but also recombinant KDM5B and C . It has been shown to repress H3K4me3 demethylation .
Physical And Chemical Properties Analysis
Ryuvidine has a molecular weight of 284.3 g/mol . Its exact mass is 284.06194880 g/mol . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors .
科学研究应用
KDM5A抑制剂
瑞维丁已被鉴定为KDM5A抑制剂 . KDM5家族成员(A、B、C和D)可以使H3K4me3去甲基化,已被证明与人类癌症有关 . 瑞维丁明显抑制了H3K4me3去甲基化 .
抑制小细胞肺癌生长
瑞维丁阻止了吉非替尼耐药的人类小细胞肺癌PC9细胞的生成,并且也抑制了耐药细胞的生长 .
DNA损伤反应的诱导剂
瑞维丁已被鉴定为DNA损伤反应的诱导剂 . 这揭示了先前观察到的瑞维丁的细胞毒性,强烈表明它与引起DNA损伤的作用有关 .
SETD8蛋白赖氨酸甲基转移酶的抑制剂
瑞维丁是SETD8蛋白赖氨酸甲基转移酶(PKMT)的抑制剂,体外抑制H4K20单甲基化 .
细胞周期蛋白依赖性激酶(CDK)4的抑制剂
瑞维丁也抑制细胞周期蛋白依赖性激酶(CDK)4 . 它在HEK293T细胞中诱导S期积累 .
乳腺癌治疗
CDK4/6抑制剂(CDK4/6i)与内分泌治疗(ET)的组合已成为治疗患有激素受体阳性(HR+)/HER2阴性(HER2-)晚期乳腺癌患者的首要治疗方式 .
抗肿瘤免疫的激活
CDK4/6抑制剂激活肿瘤细胞内源性逆转录病毒元件的表达,从而增加细胞内双链RNA的水平 . 这刺激了III型干扰素的产生并增强了肿瘤抗原的呈递 .
抑制肺癌生长
CDK4/6抑制剂abemaciclib与PD-L1检查点阻断剂的联合应用增强了免疫激活 . 这表现在巨噬细胞和树突状细胞抗原呈递的增强,增加了T细胞浸润表型,以及abemaciclib依赖性细胞周期基因调控的相互增加 .
作用机制
Target of Action
Ryuvidine, also known as Cdk4 Inhibitor III, was originally reported as a selective inhibitor of Cyclin-dependent kinase 4 (CDK4) . CDK4 is a key regulator of the G1-to-S transition in the cell division cycle . There is no published data showing cellular inhibition of cdk4 by ryuvidine . Some evidence suggests that Ryuvidine may act on another target that regulates the S phase of the cell cycle . This effect may be due to Ryuvidine-induced inhibition of the lysine methyltransferase SETD8 .
Mode of Action
Ryuvidine inhibits the enzyme KMT5A/SETD8/Pr-SET7 and suppresses H4JK20 monomethylation in vitro . It is weakly active against CDK4 . The compound induces S-phase accumulation in HEK-293 cells , suggesting that it may interfere with the normal progression of the cell cycle.
Biochemical Pathways
Ryuvidine’s action on CDK4 and SETD8 can affect multiple biochemical pathways. CDK4, in complex with Cyclin D, phosphorylates the retinoblastoma protein (Rb), driving cell-cycle progression . Inhibition of CDK4 can therefore disrupt this process. Additionally, Ryuvidine’s inhibition of SETD8 can impact the methylation status of histone H4 at lysine 20 (H4K20), a modification associated with DNA replication and repair .
Pharmacokinetics
It is known that ryuvidine is a selective inhibitor for cdk4 with an ic50 value of 60 μM .
Result of Action
Ryuvidine’s action results in the accumulation of cells in the S phase of the cell cycle . This can lead to a halt in cell proliferation, making Ryuvidine potentially useful in the treatment of diseases characterized by abnormal cell growth, such as cancer . Ryuvidine is cytotoxic towards a number of human cancer cell lines .
安全和危害
未来方向
生化分析
Biochemical Properties
Ryuvidine plays a significant role in biochemical reactions by inhibiting specific enzymes and proteins. It inhibits Cdk4 with an IC50 value of 6 μM, which means it requires this concentration to inhibit 50% of the enzyme’s activity . Additionally, Ryuvidine inhibits SETD8, a lysine methyltransferase, with an IC50 value of 500 nM . This inhibition suppresses the monomethylation of histone H4 at lysine 20 (H4K20), a crucial modification for DNA damage response and cell cycle regulation . Ryuvidine’s interaction with these enzymes highlights its potential as a therapeutic agent in cancer treatment by disrupting cell cycle progression and inducing DNA damage responses .
Cellular Effects
Ryuvidine exerts various effects on different cell types and cellular processes. It induces S-phase accumulation in HEK-293 cells, indicating a blockade in DNA synthesis . This compound is cytotoxic towards several human cancer cell lines, including A549, Col1, HL-60, and HepG2, with IC50 values ranging from 0.30 to 1.21 μg/ml . Ryuvidine’s ability to induce DNA damage response is linked to its inhibition of MCM2 phosphorylation, a key target of CDC7 kinase involved in DNA replication . This inhibition leads to a sudden blockade of DNA synthesis and activation of the ATM-dependent checkpoint response .
Molecular Mechanism
The molecular mechanism of Ryuvidine involves its binding interactions with specific biomolecules and subsequent inhibition of enzyme activity. Ryuvidine binds to the ATP-binding site of Cdk4, preventing its interaction with cyclin D1 and subsequent phosphorylation of retinoblastoma protein (Rb) . This inhibition halts the progression of the cell cycle from G1 to S phase, thereby preventing cell proliferation . Additionally, Ryuvidine inhibits SETD8, leading to reduced monomethylation of H4K20 and disruption of chromatin structure . This disruption activates the DNA damage response pathway, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ryuvidine change over time. The compound is stable when stored at -20°C and protected from light . Over several hours of treatment, Ryuvidine suppresses the expression of cell division cycle 7-related kinase (Cdc7), resulting in an ATM-dependent DNA damage response . Long-term exposure to Ryuvidine in vitro has shown sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These temporal effects highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of Ryuvidine vary with different dosages in animal models. At lower doses, Ryuvidine effectively inhibits tumor growth without significant toxicity . At higher doses, it may induce adverse effects such as weight loss and organ toxicity . The threshold effects observed in these studies suggest that careful dosage optimization is crucial for maximizing therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
Ryuvidine is involved in several metabolic pathways, primarily through its interactions with enzymes such as Cdk4 and SETD8 . By inhibiting these enzymes, Ryuvidine affects the phosphorylation status of key proteins involved in cell cycle regulation and DNA damage response . This inhibition alters metabolic flux and metabolite levels, contributing to its cytotoxic effects on cancer cells .
Transport and Distribution
Ryuvidine is transported and distributed within cells and tissues through passive diffusion and interactions with specific transporters . Its cell-permeable nature allows it to effectively reach intracellular targets such as Cdk4 and SETD8 . Once inside the cell, Ryuvidine accumulates in the nucleus, where it exerts its inhibitory effects on chromatin-modifying enzymes and cell cycle regulators .
Subcellular Localization
Ryuvidine’s subcellular localization is primarily in the nucleus, where it interacts with chromatin and nuclear proteins . The compound’s ability to inhibit SETD8 and reduce H4K20 monomethylation suggests that it targets specific chromatin regions involved in DNA damage response and cell cycle regulation . This localization is crucial for its activity and function, as it allows Ryuvidine to directly modulate key nuclear processes.
属性
IUPAC Name |
2-methyl-5-(4-methylanilino)-1,3-benzothiazole-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-8-3-5-10(6-4-8)17-11-7-12(18)15-13(14(11)19)16-9(2)20-15/h3-7,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPLHASLIOXVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)N=C(S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological targets of Ryuvidine and how does its interaction with these targets affect cellular processes?
A1: Ryuvidine has been identified as an inhibitor of multiple proteins involved in cell cycle regulation and epigenetic modifications.
- CDK4: Ryuvidine acts as a cyclin-dependent kinase 4 (CDK4) inhibitor. [] CDK4 is a key regulator of the cell cycle, and its inhibition by Ryuvidine leads to cell cycle arrest and ultimately impacts cell proliferation. [] This mechanism is particularly relevant in the context of cancer, where uncontrolled cell growth is a hallmark.
- SETD8: Ryuvidine has been shown to potently inhibit SET domain containing 8 (SETD8/SET8/Pr-SET7/KMT5A), a protein lysine methyltransferase. [] SETD8 is responsible for the monomethylation of lysine 20 of histone H4 (H4K20me1), a crucial epigenetic mark implicated in DNA replication, DNA damage response, and cell cycle progression. [] By inhibiting SETD8, Ryuvidine disrupts these fundamental processes, leading to cell cycle arrest and potentially impacting cell survival.
- KDM5A: Research has also identified Ryuvidine as an inhibitor of lysine demethylase 5A (KDM5A). [] While the specific implications of this interaction are not fully elucidated in the provided research, KDM5A plays a role in gene expression regulation by removing methyl groups from histones. Therefore, Ryuvidine's inhibition of KDM5A might influence gene expression patterns and downstream cellular functions.
- UHRF1: Interestingly, Ryuvidine has been shown to stabilize ubiquitin-like with PHD and RING finger domains 1 (UHRF1), a protein involved in maintaining DNA methylation patterns. [, ] This stabilizing effect on UHRF1 leads to the suppression of pro-inflammatory gene expression, which has implications for inflammatory diseases like rheumatoid arthritis. [, ]
Q2: How does Ryuvidine's activity vary depending on the HPV status of head and neck squamous cell carcinoma (HNSCC) cells?
A2: Research indicates that Ryuvidine exhibits preferential potency against human papillomavirus (HPV)-negative HNSCC cell lines. [] This suggests that Ryuvidine's mechanism of action, potentially through its effects on cell cycle regulation or epigenetic modifications, might be more effective in HPV-negative HNSCC. Further research is needed to fully understand the factors driving this differential sensitivity.
Q3: Can Ryuvidine's effects on eryptosis be elaborated upon?
A3: Eryptosis, the programmed cell death of erythrocytes (red blood cells), shares similarities with apoptosis in nucleated cells. Ryuvidine has been found to suppress eryptosis triggered by both cell shrinkage and oxidative stress. [] The study demonstrated that Ryuvidine mitigates the characteristic features of eryptosis, such as cell shrinkage, phosphatidylserine exposure, and calcium influx. [] This suggests a potential role for Ryuvidine in modulating erythrocyte survival under stress conditions.
Q4: What is known about the potential of Ryuvidine as a therapeutic agent for rheumatoid arthritis?
A4: Studies suggest that Ryuvidine could hold therapeutic potential for rheumatoid arthritis. [, ] Ryuvidine's ability to stabilize UHRF1 in synovial fibroblasts, the cells involved in joint inflammation, leads to the suppression of pro-inflammatory cytokine production. [, ] In animal models of rheumatoid arthritis, administration of Ryuvidine was found to ameliorate disease pathogenesis, suggesting its potential as a disease-modifying agent. [, ] Further research is warranted to explore its efficacy and safety in clinical settings.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



